molecular formula C16H20Cl2N2O3S2 B4928678 [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone

Cat. No.: B4928678
M. Wt: 423.4 g/mol
InChI Key: GZUFEPVOFUMZRF-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone: is a complex organic compound that features a combination of sulfonyl, piperidine, and thiomorpholine groups

Properties

IUPAC Name

[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3S2/c17-13-1-2-14(18)15(11-13)25(22,23)20-5-3-12(4-6-20)16(21)19-7-9-24-10-8-19/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUFEPVOFUMZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCSCC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through nucleophilic substitution reactions.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its reactivity.

Mechanism of Action

The mechanism by which [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-thiomorpholin-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and thiomorpholine groups can form strong interactions with active sites, inhibiting or modulating the activity of the target. Pathways involved may include oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

  • [1-(2,5-Dichlorophenyl)sulfonylpiperidin-4-yl]-3-phenyl-1,2,4-oxadiazole
  • N-{1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

Uniqueness:

  • Structural Complexity: The presence of both sulfonyl and thiomorpholine groups in the same molecule is relatively unique.
  • Reactivity: The compound’s ability to undergo multiple types of chemical reactions makes it versatile in synthetic applications.
  • Applications: Its potential applications in diverse fields such as drug development, catalysis, and materials science highlight its versatility.

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